molecular formula C15H21Cl2N3O B4285344 N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

Cat. No. B4285344
M. Wt: 330.2 g/mol
InChI Key: AXRCBWRXHNQWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and is known for its unique pharmacological properties.

Mechanism of Action

N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide acts as a selective antagonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to bind to this receptor with high affinity, resulting in the modulation of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, resulting in the modulation of mood and anxiety. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been shown to increase the levels of serotonin in the brain, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its unique pharmacological profile, which makes it an ideal candidate for scientific research. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a wide range of pharmacological properties, making it useful for studying various neurological disorders. However, one of the limitations of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its potential for toxicity, which must be carefully monitored during experimentation.

Future Directions

There are several future directions for the study of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide. One potential area of research is the development of more selective and potent N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide analogs, which could be used for the treatment of various neurological disorders. Another area of research is the investigation of the long-term effects of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide on brain function and behavior. Additionally, the potential use of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide as a tool for studying the serotonin system in the brain is an area of interest for future research.

Scientific Research Applications

N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia and anxiety.

properties

IUPAC Name

N-butyl-4-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-2-3-6-18-15(21)20-9-7-19(8-10-20)12-4-5-13(16)14(17)11-12/h4-5,11H,2-3,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCBWRXHNQWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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